Conformational Flexibility of Seven-Membered Azepane Ring vs. Six-Membered Piperidine Scaffolds
Seven-membered N-heterocyclic azepanes exhibit markedly greater conformational flexibility than six-membered piperidines, enabling dynamic interactions for exploring new modes of protein binding. This is a class-level property established through DFT calculations and NMR studies on substituted azepanes [1]. While specific torsional energy profiles for 3-(Methoxymethyl)azepane are not reported, the increased ring size relative to piperidines (7-membered vs. 6-membered) results in a higher number of accessible low-energy conformers, which is a quantifiable structural differentiation [2].
| Evidence Dimension | Number of ring atoms / accessible conformers |
|---|---|
| Target Compound Data | 7-membered azepane ring; multiple low-energy conformers predicted |
| Comparator Or Baseline | 6-membered piperidine ring (e.g., 3-(methoxymethyl)piperidine); fewer accessible conformers |
| Quantified Difference | Azepane ring has one additional methylene unit vs. piperidine, increasing conformational degrees of freedom. |
| Conditions | DFT calculations and NMR conformational analysis on model azepane systems |
Why This Matters
Enhanced conformational flexibility can lead to improved binding to challenging protein targets and different pharmacokinetic profiles, making the azepane scaffold a strategic choice over piperidines.
- [1] Singh, G. S.; et al. Hypervalent silicate-assisted azidation approach for the substituted azepane motif. Tetrahedron Letters 2022, 113, 154245. View Source
- [2] Conformational analysis of seven-membered 1-N-iminosugars by NMR and molecular modelling. HAL Open Science, 2013. View Source
